

# Replicating Novel Antidepressant Findings: A Comparative Guide for Esketamine and Zuranolone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant drug development is rapidly evolving, with novel mechanisms of action offering hope for patients with treatment-resistant depression. This guide provides a comparative analysis of two such innovative agents, Esketamine and Zuranolone, to assist researchers in understanding and potentially replicating key findings in different laboratory settings. This document outlines their distinct mechanisms of action, summarizes key experimental data from preclinical and clinical studies, and provides detailed experimental protocols.

# **Section 1: Comparative Data Presentation**

To facilitate a clear comparison of the efficacy and safety of Esketamine and Zuranolone, the following tables summarize quantitative data from pivotal clinical trials.

Table 1: Efficacy of Esketamine in Treatment-Resistant Depression (TRANSFORM-2 Study)



| Outcome Measure                                                                 | Esketamine (56 mg<br>or 84 mg) + Oral<br>Antidepressant<br>(n=114) | Placebo + Oral<br>Antidepressant<br>(n=109) | p-value  |
|---------------------------------------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------|----------|
| Change from Baseline<br>in MADRS Total Score<br>at Day 28 (Primary<br>Endpoint) | -4.0 (Least Squares<br>Mean Difference)[1]                         | -                                           | 0.010[1] |
| Response Rate at Day 28 (≥50% improvement in MADRS)                             | 69.3%[1]                                                           | 52.0%[1]                                    | -        |
| Remission Rate at Day 28 (MADRS total score ≤12)                                | 52.5%[1]                                                           | 31.0%[1]                                    | -        |

Table 2: Efficacy of Zuranolone in Postpartum Depression (SKYLARK Study)



| Outcome Measure                                                                   | Zuranolone 50 mg<br>(n=98)                        | Placebo (n=97)                   | p-value   |
|-----------------------------------------------------------------------------------|---------------------------------------------------|----------------------------------|-----------|
| Change from Baseline<br>in HAMD-17 Total<br>Score at Day 15<br>(Primary Endpoint) | -15.6 (Least-Squares<br>Mean)[2]                  | -11.6 (Least-Squares<br>Mean)[2] | 0.0007[2] |
| Change from Baseline<br>in HAMD-17 Total<br>Score at Day 3                        | Statistically significant improvement vs. placebo | -                                | -         |
| Change from Baseline<br>in HAMD-17 Total<br>Score at Day 28                       | Statistically significant improvement vs. placebo | -                                | -         |
| Change from Baseline<br>in HAMD-17 Total<br>Score at Day 45                       | Statistically significant improvement vs. placebo | -                                | -         |

Table 3: Efficacy of Zuranolone in Postpartum Depression (ROBIN Study)

| Outcome Measure                                                                   | Zuranolone 30 mg<br>(n=76)   | Placebo (n=74)               | p-value |
|-----------------------------------------------------------------------------------|------------------------------|------------------------------|---------|
| Change from Baseline<br>in HAMD-17 Total<br>Score at Day 15<br>(Primary Endpoint) | -17.8 (Least Square<br>Mean) | -13.6 (Least Square<br>Mean) | 0.003   |
| HAMD-17 Response<br>Rate at Day 15                                                | 72%                          | 48%                          | 0.0049  |
| HAMD-17 Remission<br>Rate at Day 15                                               | 45%                          | 23%                          | 0.0110  |

Table 4: Common Treatment-Emergent Adverse Events (≥5%)



| Adverse Event            | Esketamine (TRANSFORM-<br>2) | Zuranolone (SKYLARK<br>Study)           |
|--------------------------|------------------------------|-----------------------------------------|
| Somnolence/Sedation      | Present                      | Somnolence (26.5%),<br>Sedation (11.2%) |
| Dizziness/Vertigo        | Dizziness, Vertigo[1]        | Dizziness (13.3%)                       |
| Nausea                   | Present[1]                   | Nausea (5.1%)                           |
| Headache                 | Present[1]                   | Headache (9.2%)                         |
| Dissociation             | Present[1]                   | -                                       |
| Metallic Taste/Dysgeusia | Metallic Taste[1]            | -                                       |
| Blurred Vision           | Present[1]                   | -                                       |
| Paraesthesia             | Present[1]                   | -                                       |
| Anxiety                  | Present[1]                   | -                                       |
| Diarrhea                 | -                            | 6.1%                                    |
| Urinary Tract Infection  | -                            | 5.1%                                    |
| COVID-19                 | -                            | 5.1%                                    |

## **Section 2: Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate replication.

# Preclinical Behavioral Assessment: Forced Swim Test (Mouse Model)

The forced swim test is a common preclinical model used to evaluate the antidepressant potential of novel compounds.

Apparatus: A cylindrical tank (30 cm height x 20 cm diameter) made of transparent Plexiglas.
 The tank is filled with water (24 ± 1°C) to a depth of 15 cm. An opaque divider can be used to test two mice simultaneously without visual contact.[3]



#### Procedure:

- Mice are individually placed into the water-filled cylinder.
- The total duration of the test is 6 minutes.[2][4]
- Behavior is typically recorded for the last 4 minutes of the test.[2][4]
- The primary measure is "immobility time," defined as the time the mouse spends floating passively in the water, making only small movements to keep its head above water.
- A reduction in immobility time is indicative of an antidepressant-like effect.
- Drug Administration: For esketamine studies, a single intraperitoneal (i.p.) injection of the compound or vehicle is typically administered 24 hours before the test.[3]

# Clinical Trial Protocol: Esketamine for Treatment-Resistant Depression (TRANSFORM-2 Study)

This study evaluated the efficacy and safety of flexibly dosed esketamine nasal spray in conjunction with a newly initiated oral antidepressant in adults with treatment-resistant depression.

- Study Design: Phase 3, randomized, double-blind, active-controlled, multicenter study.
- Participants: Adults with a diagnosis of moderate-to-severe major depressive disorder who
  had not responded to at least two different oral antidepressants in the current depressive
  episode.
- Randomization: Patients were randomized to receive either esketamine nasal spray (flexibly dosed at 56 mg or 84 mg) or a placebo nasal spray, both in combination with a newly initiated oral antidepressant.
- Treatment Phase: The double-blind treatment phase lasted for 4 weeks. Esketamine or placebo was administered twice weekly.



 Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 28.[1]

# Clinical Trial Protocol: Zuranolone for Postpartum Depression (SKYLARK Study)

This study assessed the efficacy and safety of zuranolone for the treatment of severe postpartum depression.

- Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[1]
- Participants: Women aged 18-45 years who were ≤ 6 months postpartum, met the criteria for a major depressive episode with onset in the third trimester or within 4 weeks of delivery, and had a baseline 17-item Hamilton Rating Scale for Depression (HAMD-17) score of ≥ 26.[5]
- Randomization: Participants were randomized on a 1:1 basis to receive either zuranolone 50 mg or a placebo.[5]
- Treatment Phase: Treatment was administered orally once daily in the evening for 14 days.
   [1][5]
- Primary Endpoint: The primary endpoint was the change from baseline in the HAMD-17 total score at Day 15.[1][5]
- Follow-up: Patients were followed for up to 45 days.[1]

# Section 3: Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of Esketamine and Zuranolone, as well as the workflows of their respective clinical trials.



Click to download full resolution via product page



#### Esketamine's Mechanism of Action



#### Click to download full resolution via product page

#### Zuranolone's Mechanism of Action



Click to download full resolution via product page

TRANSFORM-2 Clinical Trial Workflow





Click to download full resolution via product page

#### SKYLARK Clinical Trial Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]



- 2. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 4. Effects of esketamine on depression-like behavior and dendritic spine plasticity in the prefrontal cortex neurons of spared nerve injury-induced depressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acrohealth.org [acrohealth.org]
- To cite this document: BenchChem. [Replicating Novel Antidepressant Findings: A Comparative Guide for Esketamine and Zuranolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576228#replicating-antidepressant-agent-8-findings-in-a-different-laboratory-setting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com